molecular formula C12H16INS B14634670 3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide CAS No. 53046-83-6

3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14634670
CAS No.: 53046-83-6
M. Wt: 333.23 g/mol
InChI Key: XVNUJFJGJJOAMG-UHFFFAOYSA-M
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Description

3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide is an organic compound with the molecular formula C12H16INS. It is a benzothiazolium salt, characterized by the presence of an ethyl group and three methyl groups attached to the benzothiazole ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,5,6-trimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles.

Scientific Research Applications

3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 6-Ethyl-2,3-dimethylbenzothiazolium iodide
  • 2,5-Dimethylbenzothiazole

Uniqueness

3-Ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

53046-83-6

Molecular Formula

C12H16INS

Molecular Weight

333.23 g/mol

IUPAC Name

3-ethyl-2,5,6-trimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C12H16NS.HI/c1-5-13-10(4)14-12-7-9(3)8(2)6-11(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

XVNUJFJGJJOAMG-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C(=C2)C)C)C.[I-]

Origin of Product

United States

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